CYP3A4 Inhibition: 2-Chloro-4-(1H-imidazol-5-yl)aniline Exhibits 5.6-Fold Lower Potency than Potent 1-Substituted Imidazole Inhibitors
In a head-to-head comparison within the imidazole class, 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline exhibits a CYP3A4 IC50 of 5.6 μM, which is 5.6‑fold higher (less potent) than the typical IC50 range of <1 μM observed for potent 1‑substituted imidazole inhibitors such as SR‑9186 (IC50 9 nM) [1]. This moderate inhibition profile is a critical differentiator for applications where strong CYP3A4 blockade is contraindicated.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.6 μM (5600 nM) |
| Comparator Or Baseline | Potent 1-substituted imidazoles (e.g., SR-9186 IC50 9 nM); typical imidazole class IC50 < 1 μM |
| Quantified Difference | ≥ 5.6-fold lower potency vs. potent imidazoles |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation; 5-min preincubation with NADPH-regenerating system |
Why This Matters
Selecting a compound with moderate CYP3A4 inhibition reduces the risk of drug-drug interactions in polypharmacy scenarios, making 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline a preferable starting point for lead optimization when CYP3A4 liability must be minimized.
- [1] BindingDB. BDBM50366391. CYP3A4 IC50 data for 2-chloro-4-(1H-imidazol-5-yl)aniline. View Source
